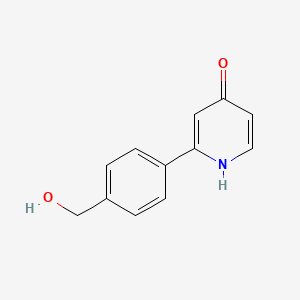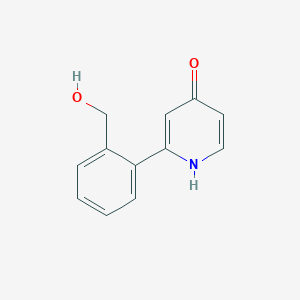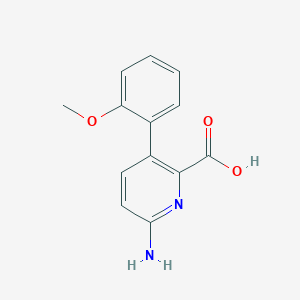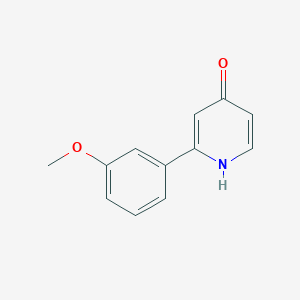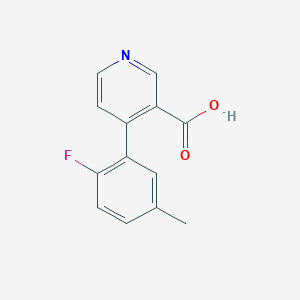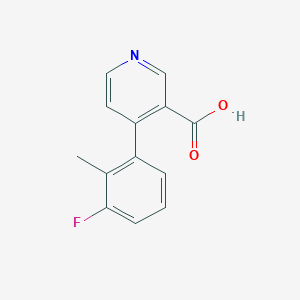
4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluoro-4-methylphenyl)nicotinic acid (FMNA) is an organic compound belonging to the class of organic acids. It is a derivative of nicotinic acid, which is a naturally occurring compound found in plants and animals. FMNA is a highly lipophilic compound, meaning it is soluble in organic solvents, such as ethanol and methanol. FMNA has been the subject of much scientific research due to its potential applications in various areas.
科学研究应用
4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% has been studied for its potential use in various scientific research applications. It has been used as a tool to study the effect of fluoroalkyl compounds on the activity of enzymes, such as cytochrome P450 enzymes. 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% has also been used to study the effects of fluoroalkyl compounds on the function of receptors and ion channels. Additionally, 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% has been used to study the effects of fluoroalkyl compounds on the structure and function of proteins.
作用机制
The mechanism of action of 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% is not fully understood. However, it is believed that 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% binds to certain proteins, including cytochrome P450 enzymes, and modifies their structure and function. It is also believed that 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% binds to certain receptors and ion channels, resulting in changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% are not yet fully understood. However, studies have shown that 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% can affect the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been shown to affect the activity of certain receptors and ion channels. The exact mechanism by which 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% exerts its effects is not yet known.
实验室实验的优点和局限性
4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in organic solvents, making it easy to work with. Additionally, it is relatively non-toxic and has a low potential for adverse effects. However, 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% is relatively expensive and can be difficult to obtain in large quantities.
未来方向
The potential future directions for 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% research include the study of its effects on other proteins, receptors, and ion channels. Additionally, further research is needed to better understand the mechanism of action of 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% and its potential therapeutic applications. Additionally, research into the development of more efficient synthetic methods for the production of 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% is needed. Finally, research into the potential toxicological effects of 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% is needed in order to better understand its safety profile.
合成方法
4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% can be synthesized through a multi-step process involving the use of various catalysts and reagents. The first step is the oxidation of 4-methylphenyl-3-fluoropropionic acid to 4-methylphenyl-3-fluoropropionic acid chloride. This is achieved by reacting the acid with a catalytic amount of phosphorus oxychloride in an aqueous medium. The second step involves the reaction of the acid chloride with nicotinamide in the presence of a base, such as sodium hydroxide, to form 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95%. This reaction is known as the Hofmann rearrangement.
属性
IUPAC Name |
4-(3-fluoro-4-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-2-3-9(6-12(8)14)10-4-5-15-7-11(10)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTWQPOQUOJLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692479 |
Source


|
| Record name | 4-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-methylphenyl)nicotinic acid | |
CAS RN |
1261904-09-9 |
Source


|
| Record name | 4-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

